molecular formula C30H38O3 B14355659 4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) CAS No. 90179-52-5

4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)

Cat. No.: B14355659
CAS No.: 90179-52-5
M. Wt: 446.6 g/mol
InChI Key: ICWBQZVTOBCGSV-UHFFFAOYSA-N
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Description

4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby enhancing their stability and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) typically involves the reaction of 2-tert-butyl-6-methylphenol with formaldehyde and a phenolic compound under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl or acyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl or acyl halides in the presence of a base like pyridine or triethylamine facilitate substitution reactions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) has diverse applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

    Industry: Widely used in the rubber and plastic industries to enhance the oxidation stability of materials.

Mechanism of Action

The antioxidant activity of 4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals, which are stabilized through hydrogen bonding and electron delocalization.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,2’-Methylenebis(4,6-dimethylphenol)

Uniqueness

4,4’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol) is unique due to its specific structural configuration, which provides enhanced antioxidant properties compared to similar compounds. Its tert-butyl groups offer steric hindrance, increasing its stability and effectiveness as an antioxidant.

Properties

CAS No.

90179-52-5

Molecular Formula

C30H38O3

Molecular Weight

446.6 g/mol

IUPAC Name

2-tert-butyl-4-[[3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methyl]-2-hydroxyphenyl]methyl]-6-methylphenol

InChI

InChI=1S/C30H38O3/c1-18-12-20(16-24(26(18)31)29(3,4)5)14-22-10-9-11-23(28(22)33)15-21-13-19(2)27(32)25(17-21)30(6,7)8/h9-13,16-17,31-33H,14-15H2,1-8H3

InChI Key

ICWBQZVTOBCGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CC2=C(C(=CC=C2)CC3=CC(=C(C(=C3)C)O)C(C)(C)C)O

Origin of Product

United States

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